molecular formula C8H7ClF3N B13527118 2-(4-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-amine

2-(4-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-amine

Cat. No.: B13527118
M. Wt: 209.59 g/mol
InChI Key: PJMAFUXPNWCJQZ-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-amine is an organic compound with the molecular formula C8H7ClF2N. This compound is characterized by the presence of chloro, fluoro, and difluoro groups attached to an ethanamine backbone. It is a significant compound in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-amine typically involves the reaction of 4-chloro-2-fluoroaniline with difluoroethane derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

2-(4-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The presence of chloro and fluoro groups can enhance its binding affinity and specificity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-fluorophenyl isocyanate
  • 4-Chloro-2-fluoroaniline
  • 2,2-Difluoroethanamine

Uniqueness

2-(4-Chloro-2-fluorophenyl)-2,2-difluoroethan-1-amine is unique due to the combination of chloro, fluoro, and difluoro groups in its structure. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C8H7ClF3N

Molecular Weight

209.59 g/mol

IUPAC Name

2-(4-chloro-2-fluorophenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C8H7ClF3N/c9-5-1-2-6(7(10)3-5)8(11,12)4-13/h1-3H,4,13H2

InChI Key

PJMAFUXPNWCJQZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)F)C(CN)(F)F

Origin of Product

United States

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